![molecular formula C11H18F3NO4 B14113641 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes an amino group, a methyl group, and an oxirane ring. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of proteasome inhibitors like Carfilzomib .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-propanediol with 4-chloropentanone to form 4-methyl-1,3-propanediol butyrate. This intermediate is then reacted with amino alcohol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
化学反应分析
Types of Reactions
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
科学研究应用
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the synthesis of proteasome inhibitors like Carfilzomib, which are used in the treatment of multiple myeloma.
Industry: Employed in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for Carfilzomib, it contributes to the inhibition of proteasomes, which are responsible for degrading unwanted proteins in cells. This inhibition leads to the accumulation of proteins, inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
- 1-pentanone, 2-amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-, (2S)-
Uniqueness
What sets 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one apart from similar compounds is its specific stereochemistry, which plays a crucial role in its biological activity and effectiveness as an intermediate in pharmaceutical synthesis .
属性
分子式 |
C11H18F3NO4 |
|---|---|
分子量 |
285.26 g/mol |
IUPAC 名称 |
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m0./s1 |
InChI 键 |
OWGGQBZQMQMPBI-ABKGKFHGSA-N |
手性 SMILES |
CC(C)CC(C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)

![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)
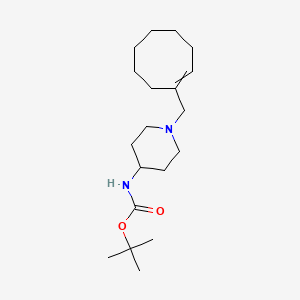

![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
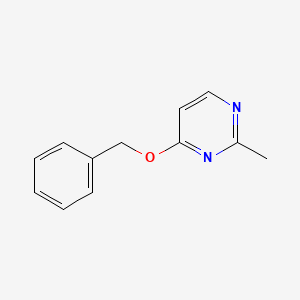
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
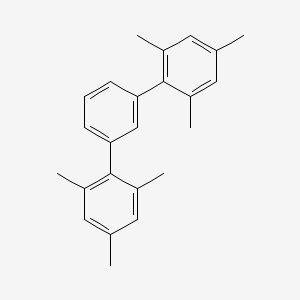
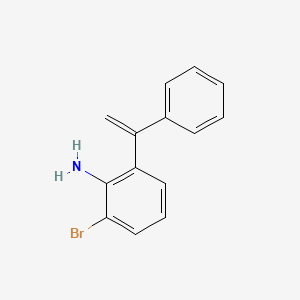
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
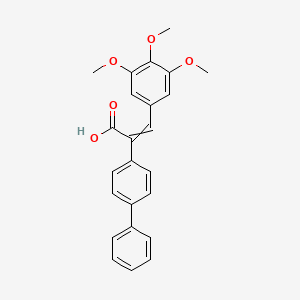
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
